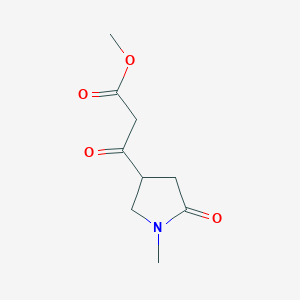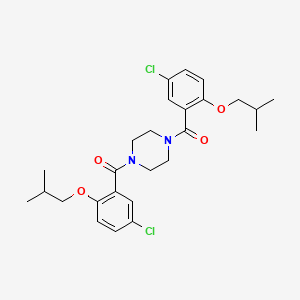
1,4-Bis(5-chloro-2-isobutoxybenzoyl)piperazine
Übersicht
Beschreibung
1,4-Bis(5-chloro-2-isobutoxybenzoyl)piperazine is a chemical compound with the molecular formula C26H32Cl2N2O4 . It is registered under the CAS number 882864-19-9 .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1,4-Bis(5-chloro-2-isobutoxybenzoyl)piperazine, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1,4-Bis(5-chloro-2-isobutoxybenzoyl)piperazine is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Wissenschaftliche Forschungsanwendungen
Antibacterial and Biofilm Inhibition
1,4-Bis(5-chloro-2-isobutoxybenzoyl)piperazine and its derivatives have been researched for their antibacterial efficacies. In particular, a study by Mekky and Sanad (2020) on novel bis(pyrazole-benzofuran) hybrids possessing piperazine linker showed significant antibacterial activities against various bacterial strains, including E. coli, S. aureus, and S. mutans. These compounds also displayed effective biofilm inhibition activities, outperforming the reference drug Ciprofloxacin in some cases (Mekky & Sanad, 2020).
Antimicrobial Activity
Another aspect of 1,4-bis(5-chloro-2-isobutoxybenzoyl)piperazine's application is in antimicrobial activity. Muhammet (2023) synthesized a piperazine derivative and evaluated its antibacterial and fungal activity, emphasizing the potential of these compounds in combating microbial infections (Muhammet, 2023).
Anticancer Activities
Piperazine-derived molecules, including 1,4-Bis(5-chloro-2-isobutoxybenzoyl)piperazine derivatives, have shown importance in anticancer research. Demirağ et al. (2022) conducted a study focusing on the conformational analysis and DNA interaction of such molecules, predicting strong anti-tumor effects based on molecular docking studies (Demirağ et al., 2022).
Antidiabetic Properties
In the field of diabetes research, piperazine derivatives have been identified as potential antidiabetic compounds. Le Bihan et al. (1999) investigated a series of piperazine derivatives and identified specific compounds that significantly improved glucose tolerance in a rat model of type II diabetes without causing side effects (Le Bihan et al., 1999).
Synthesis and Characterization
Research also focuses on the synthesis and characterization of 1,4-bis(5-chloro-2-isobutoxybenzoyl)piperazine derivatives. Various studies have described the methods for synthesizing these compounds and characterizing their structures using techniques like NMR, mass spectrometry, and IR spectroscopy. These studies provide foundational knowledge for further exploration of the compound's applications (Salem et al., 2022).
Eigenschaften
IUPAC Name |
[4-[5-chloro-2-(2-methylpropoxy)benzoyl]piperazin-1-yl]-[5-chloro-2-(2-methylpropoxy)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32Cl2N2O4/c1-17(2)15-33-23-7-5-19(27)13-21(23)25(31)29-9-11-30(12-10-29)26(32)22-14-20(28)6-8-24(22)34-16-18(3)4/h5-8,13-14,17-18H,9-12,15-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYKJKKZRSWVDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32Cl2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(5-chloro-2-isobutoxybenzoyl)piperazine | |
CAS RN |
882864-19-9 | |
| Record name | 1,4-BIS(5-CHLORO-2-ISOBUTOXYBENZOYL)PIPERAZINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine](/img/structure/B1394226.png)
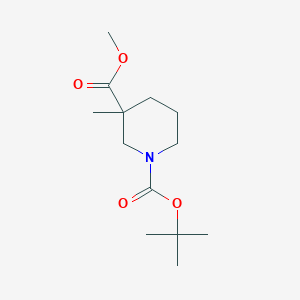
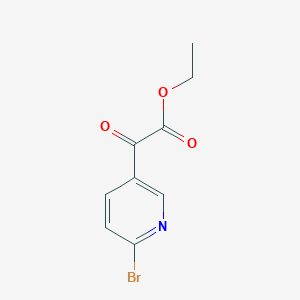
![(3S,8aS)-3-propylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1394229.png)
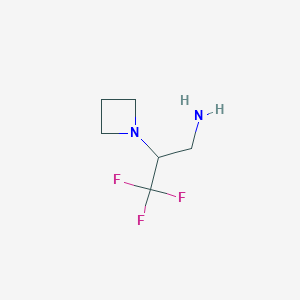
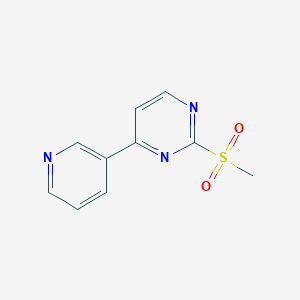

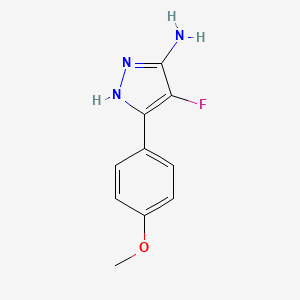


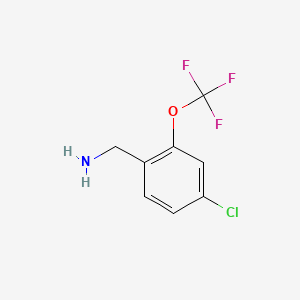
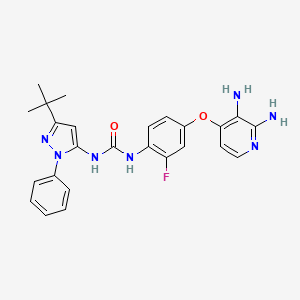
![2,6-Dimethylbenzo[d]thiazol-5-amine](/img/structure/B1394246.png)
